tert-Butyl 3-phenoxyazetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-phenoxyazetidine-1-carboxylate” is an organic compound . It is a solid or semi-solid or liquid substance . The storage temperature is recommended to be 2-8°C in a sealed and dry environment .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-12(10-15)17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 249.31 . It is a solid or semi-solid or liquid substance . The storage temperature is recommended to be 2-8°C in a sealed and dry environment .Scientific Research Applications
Synthesis and Application in Medicinal Chemistry : A study by Ali et al. (1995) described the synthesis of novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel. These compounds were synthesized from tert-leucine and evaluated for their ability to stimulate the formation of microtubules and cytotoxicity against melanoma cells, demonstrating significant potential in cancer treatment (Ali et al., 1995).
Antibacterial Activity : Song et al. (2009) synthesized various 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, demonstrating potent antibacterial activities against Gram-positive and Gram-negative bacteria. These findings highlight the potential use of tert-butyl derivatives in developing new antibacterial agents (Song et al., 2009).
Intermediate in Pharmaceutical Synthesis : Zhang et al. (2022) described the use of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the synthesis of a target mTOR-targeted PROTAC molecule, highlighting its role in the synthesis of complex pharmaceutical compounds (Zhang et al., 2022).
Synthesis of Chiral Amino Acid Derivatives : Kumar et al. (2009) focused on synthesizing a series of functionalized amino acid derivatives using tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These derivatives exhibited promising cytotoxicity in cancer cell lines, indicating their potential in anticancer drug development (Kumar et al., 2009).
Role in Anti-Inflammatory and Antibiofilm Activities : A study by Kotb et al. (2019) reported the synthesis of tert-butylphenylthiazoles with oxadiazole linkers, which showed promising activity against methicillin-resistant Staphylococcus aureus and biofilm mass eradication. These findings emphasize the potential of tert-butyl derivatives in addressing antibiotic resistance and biofilm-related issues (Kotb et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319 . Precautionary measures include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . It’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Properties
IUPAC Name |
tert-butyl 3-phenoxyazetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-12(10-15)17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNHCTDBYOYTEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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